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Compound of Interest

Compound Name: GPR61 Inverse agonist 1

Cat. No.: B12375188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GPR61 Inverse Agonist 1 with other

alternatives, supported by experimental data. It is designed to assist researchers in making

informed decisions for their drug discovery and development programs targeting the G protein-

coupled receptor 61 (GPR61), an orphan receptor implicated in appetite regulation and

metabolic disorders.

Introduction to GPR61 and Inverse Agonism
GPR61 is a constitutively active orphan G protein-coupled receptor, primarily expressed in the

brain, that signals through the Gαs-cAMP pathway.[1][2] Its constitutive activity makes it a

compelling target for inverse agonists, which can reduce its basal signaling and potentially

modulate physiological processes such as appetite and body weight.[1][3] GPR61 knockout

mice have been shown to exhibit a hyperphagic phenotype leading to obesity, suggesting that

inhibition of GPR61 by an inverse agonist could be a therapeutic strategy for conditions like

cachexia (wasting syndrome).[1][2]

GPR61 Inverse Agonist 1: A Potent and Selective
Modulator
GPR61 Inverse Agonist 1 is a recently developed small molecule that has demonstrated high

potency and selectivity for GPR61. It functions as an inverse agonist, effectively reducing the
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constitutive activity of the receptor.[4]

Mechanism of Action
Unlike conventional orthosteric ligands that bind to the same site as the endogenous ligand,

GPR61 Inverse Agonist 1 acts through a novel allosteric mechanism. It binds to an

intracellular site on the receptor that overlaps with the binding site for the Gαs protein. This

binding event prevents the engagement of Gαs, thereby inhibiting the downstream signaling

cascade that leads to cAMP production.[4]

Performance Comparison
This section compares the in vitro performance of GPR61 Inverse Agonist 1 with a previously

reported GPR61 inverse agonist, 5-nonyloxy-tryptamine (5-NOT).

Compound Potency (IC50) Selectivity
Mechanism of
Action

Reference

GPR61 Inverse

Agonist 1

10-11 nM (cAMP

assay)

High (selective

over a panel of

other GPCRs)

Allosteric, Gαs

binding

interference

[4]

5-nonyloxy-

tryptamine (5-

NOT)

Low potency

(specific IC50 not

publicly

available)

Low
Not fully

characterized
[1][2][5]

As the table indicates, GPR61 Inverse Agonist 1 exhibits significantly higher potency and

selectivity compared to 5-NOT. The low potency and selectivity of 5-NOT have limited its utility

as a pharmacological tool for studying GPR61 function.[1][2]

Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and

further investigation.

cAMP Measurement Assay
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This assay is the primary method for quantifying the inverse agonist activity of compounds

targeting the Gαs-coupled GPR61.

Objective: To measure the dose-dependent inhibition of constitutive cAMP production by

GPR61 in response to an inverse agonist.

Materials:

HEK293 cells stably expressing human GPR61

Cell culture medium (e.g., DMEM with 10% FBS)

Assay buffer (e.g., HBSS with 20 mM HEPES)

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

GPR61 Inverse Agonist 1 and other test compounds

Multi-well assay plates (e.g., 96-well or 384-well)

Procedure:

Cell Seeding: Seed the GPR61-expressing HEK293 cells into multi-well plates at a

predetermined density and incubate overnight to allow for cell attachment.

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

Compound Addition: Remove the cell culture medium and add the diluted compounds to the

respective wells. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for

compound-receptor interaction.

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels

according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.
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Phenotypic Screening: Adipocyte Lipolysis Assay
This assay provides a more phenotypic readout of a compound's effect on metabolism by

measuring the breakdown of triglycerides in adipocytes.

Objective: To assess the ability of GPR61 inverse agonists to modulate lipolysis in a relevant

cell model.

Materials:

Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes)

Adipocyte maintenance medium

Assay buffer

Glycerol or Free Fatty Acid detection kit

Test compounds

Isoproterenol (positive control for lipolysis induction)

Multi-well plates

Procedure:

Cell Culture: Culture and differentiate pre-adipocytes into mature adipocytes in multi-well

plates.

Compound Treatment: Treat the mature adipocytes with serial dilutions of the test

compounds for a defined period (e.g., 24 hours). Include a vehicle control and a positive

control (isoproterenol).

Sample Collection: Collect the assay supernatant (medium) from each well.

Lipolysis Measurement: Measure the concentration of glycerol or free fatty acids in the

supernatant using a commercially available kit.[6][7][8]
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Data Analysis: Normalize the lipolysis data to the vehicle control and plot the results against

the compound concentration to determine the dose-response relationship.

High-Content Imaging for Adipogenesis
This assay allows for the automated imaging and quantification of adipocyte differentiation,

providing a detailed phenotypic profile of compound activity.

Objective: To quantify the effect of GPR61 inverse agonists on the formation of mature

adipocytes.

Materials:

Pre-adipocyte cell line (e.g., 3T3-L1)

Adipogenesis induction medium

Test compounds

Fluorescent dyes for lipid droplets (e.g., Nile Red or BODIPY) and nuclei (e.g., Hoechst)

High-content imaging system and analysis software

Procedure:

Cell Seeding: Seed pre-adipocytes in optically clear multi-well plates.

Compound Treatment and Differentiation: Induce adipogenesis in the presence of varying

concentrations of the test compounds.

Staining: After a set differentiation period (e.g., 7-10 days), fix the cells and stain with

fluorescent dyes for lipid droplets and nuclei.

Image Acquisition: Acquire images using a high-content imaging system.

Image Analysis: Use automated image analysis software to identify and quantify the number

of differentiated adipocytes, the size and number of lipid droplets per cell, and other relevant

morphological features.
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Data Analysis: Analyze the quantitative data to determine the effect of the compounds on

adipogenesis.
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Caption: Constitutive signaling of GPR61 and the inhibitory effect of GPR61 Inverse Agonist
1.
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Caption: A general workflow for phenotypic screening and hit validation of GPR61 modulators.
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Caption: The logical cascade from GPR61 inverse agonism to potential therapeutic application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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